molecular formula C21H31NO B119169 1-Methyl-2-undecylquinolin-4(1H)-one CAS No. 59443-02-6

1-Methyl-2-undecylquinolin-4(1H)-one

Cat. No.: B119169
CAS No.: 59443-02-6
M. Wt: 313.5 g/mol
InChI Key: ZLIHBZFNMQLPOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-undecylquinolin-4(1H)-one is a chemical compound with the molecular formula C21H31NO and a molecular weight of 313.48 g/mol It is known for its unique structure, which includes a quinoline core substituted with a methyl group at the 1-position and an undecyl chain at the 2-position

Preparation Methods

The synthesis of 1-Methyl-2-undecylquinolin-4(1H)-one typically involves the following steps:

Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-Methyl-2-undecylquinolin-4(1H)-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include various quinoline derivatives with modified functional groups.

Scientific Research Applications

Comparison with Similar Compounds

1-Methyl-2-undecylquinolin-4(1H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chain length and substitution pattern, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-2-undecylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO/c1-3-4-5-6-7-8-9-10-11-14-18-17-21(23)19-15-12-13-16-20(19)22(18)2/h12-13,15-17H,3-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIHBZFNMQLPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415762
Record name 4(1H)-Quinolinone, 1-methyl-2-undecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59443-02-6
Record name 4(1H)-Quinolinone, 1-methyl-2-undecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the binding affinity of 1-Methyl-2-undecylquinolin-4(1H)-one to bovine serum albumin (BSA)?

A1: The research article focuses on the isolation and purification of various quinolone alkaloids, including this compound, from the fruit of Tetradium ruticarpum. [] While the article mentions evaluating the binding affinities of the isolated alkaloids to BSA, it doesn't provide specific data on the binding affinity of this compound itself.

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